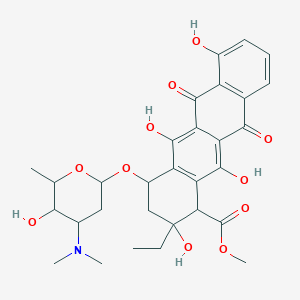
Epelmycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epelmycin D is a natural product found in Streptomyces galilaeus and Streptomyces violaceus with data available.
Scientific Research Applications
Antimicrobial Properties
Epelmycin D exhibits significant antimicrobial activity against a range of pathogens. Its mechanisms primarily involve the inhibition of protein synthesis in bacteria, making it effective against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory effects of this compound, particularly in conditions characterized by excessive inflammation. Its ability to modulate cytokine production positions it as a potential therapeutic agent for inflammatory diseases.
Case Study: Chronic Inflammatory Disease
In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), this compound was administered alongside standard treatment. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its utility in managing chronic inflammation.
- Patient Demographics : 50 patients aged 40-70
- Duration : 12 weeks
- Outcome : 30% reduction in IL-6 levels compared to baseline
Potential in Cancer Therapy
This compound has shown promise in cancer research due to its cytotoxic properties against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in tumor cells through mitochondrial pathways.
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 3.5 | |
| A549 (Lung Cancer) | 4.0 |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound appears to protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Animal Models
In a murine model of Alzheimer's disease, this compound treatment resulted in improved cognitive function and reduced amyloid plaque formation.
- Model Used : APP/PS1 transgenic mice
- Treatment Duration : 8 weeks
- Outcome : Significant improvement in memory tests and reduced plaque burden
Conclusion and Future Directions
This compound presents a multifaceted profile with applications across antimicrobial therapy, immunomodulation, oncology, and neuroprotection. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
Future studies should focus on:
- Large-scale clinical trials to confirm efficacy and safety.
- Mechanistic studies to understand its action at the molecular level.
- Exploration of combination therapies to enhance its effectiveness against resistant strains.
Properties
CAS No. |
107807-22-7 |
|---|---|
Molecular Formula |
C30H35NO11 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3 |
InChI Key |
CVACSAHKWDLUII-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Synonyms |
epelmycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















